Teflurane

Vue d'ensemble

Description

Méthodes De Préparation

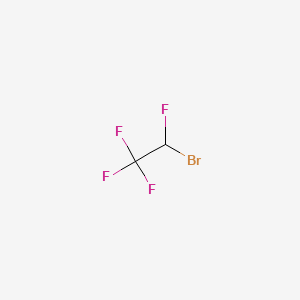

Le teflurane peut être synthétisé par l'halogénation de dérivés de l'éthane. La voie de synthèse implique généralement la réaction de l'éthane avec du brome et du fluor dans des conditions contrôlées pour produire du 2-bromo-1,1,1,2-tétrafluoroéthane . Les méthodes de production industrielle se concentrent sur l'optimisation du rendement et de la pureté du composé tout en garantissant la sécurité et la conformité environnementale .

Analyse Des Réactions Chimiques

Le teflurane subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé dans des conditions spécifiques, bien que ce ne soit pas une réaction courante en raison de sa stabilité.

Réduction : Le composé peut être réduit, mais cette réaction est moins courante.

Substitution : Le this compound peut subir des réactions de substitution où les atomes de brome ou de fluor sont remplacés par d'autres atomes ou groupes.

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution peuvent produire une variété d'éthanes halogénés .

Applications de la recherche scientifique

Le this compound a été étudié pour son utilisation potentielle dans divers domaines :

Chimie : En tant qu'halocarbone, le this compound est intéressant dans l'étude des composés halogénés et de leurs propriétés.

Biologie : La recherche a exploré ses effets sur les systèmes biologiques, en particulier ses propriétés anesthésiques.

Médecine : Bien qu'il ne soit pas commercialisé, le this compound a été étudié comme anesthésique inhalé.

Mécanisme d'action

Le mécanisme par lequel le this compound exerce ses effets implique son interaction avec le système nerveux central. Le this compound agit comme un modulateur allostérique positif du récepteur GABA_A, renforçant les effets inhibiteurs du GABA et conduisant à la sédation et à l'anesthésie . Il affecte également d'autres canaux ioniques et récepteurs, contribuant à son effet anesthésique global .

Applications De Recherche Scientifique

Teflurane has been studied for its potential use in various fields:

Chemistry: As a halocarbon, this compound is of interest in the study of halogenated compounds and their properties.

Biology: Research has explored its effects on biological systems, particularly its anesthetic properties.

Medicine: Although not marketed, this compound was investigated as an inhalational anesthetic.

Mécanisme D'action

The mechanism by which teflurane exerts its effects involves its interaction with the central nervous system. This compound acts as a positive allosteric modulator of the GABA_A receptor, enhancing the inhibitory effects of GABA and leading to sedation and anesthesia . It also affects other ion channels and receptors, contributing to its overall anesthetic effect .

Comparaison Avec Des Composés Similaires

Le teflurane est similaire à d'autres anesthésiques halogénés tels que la méthoxyflurane, l'halothane et le desflurane. il est unique dans son schéma d'halogénation spécifique et ses arythmies cardiaques associées . D'autres composés similaires comprennent :

Méthoxyflurane : Connu pour sa forte puissance et son délai d'action lent.

Halothane : Largement utilisé mais associé à une hépatotoxicité.

Desflurane : Connu pour son délai d'action rapide et sa disparition rapide.

Le caractère unique du this compound réside dans sa combinaison spécifique d'atomes de brome et de fluor, qui contribuent à ses propriétés chimiques et physiques distinctes .

Propriétés

IUPAC Name |

2-bromo-1,1,1,2-tetrafluoroethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HBrF4/c3-1(4)2(5,6)7/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZXZIZDRFQFCTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)(F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HBrF4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10861765 | |

| Record name | 2-Bromo-1,1,1,2-tetrafluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10861765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124-72-1, 30283-90-0 | |

| Record name | 2-Bromo-1,1,1,2-tetrafluoroethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124-72-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Teflurane [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000124721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethane, bromotetrafluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030283900 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-1,1,1,2-tetrafluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10861765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TEFLURANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6492U1O9V8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Teflurane and what were its initial applications?

A1: this compound, chemically known as 1,1,1,2-tetrafluoro-2-bromoethane, is a halogenated hydrocarbon that was investigated as a potential anesthetic gas. [, , ] Its non-flammable and non-explosive nature made it an attractive alternative to flammable anesthetics like cyclopropane. [] Research began in the late 1950s, with initial studies conducted on dogs. [] this compound was found to have anesthetic properties but was more potent than initially desired. [] Despite this, clinical trials in humans commenced in 1960. []

Q2: How does this compound compare to other anesthetic agents in terms of its effects on the cardiovascular system?

A2: Studies in cats showed that this compound significantly lowers arterial blood pressure. [] It also induced spontaneous ventricular arrhythmias in a higher proportion of animals compared to halothane, another anesthetic agent. [] These arrhythmias were successfully treated with the intravenous administration of propranolol, a beta-blocker. [] Unlike halothane, which causes minimal metabolic acidosis, this compound use resulted in both respiratory and metabolic acidosis, contributing to a decrease in plasma pH. []

Q3: Does this compound impact the sympathetic nervous system?

A3: Research suggests that this compound has variable effects on sympathetic activity. [] In animal studies, it inconsistently increased sympathetic discharge, unlike agents like diethyl ether and chloroform, which consistently enhance sympathetic activity. [] Interestingly, adding nitrous oxide to this compound often increased sympathetic discharge. []

Q4: Are there concerns regarding this compound's toxicity?

A4: While this compound showed initial promise as an anesthetic agent, research highlighted some potential concerns. Studies were conducted to investigate the possibility of renal toxicity in animals. [] The full toxicological profile of this compound, including long-term effects, would require further investigation.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S)-3-(1,3-benzodioxol-5-yl)-3-[[(2S)-1-[bis(thiophen-2-ylmethyl)amino]-1-oxohexan-2-yl]carbamoylamino]propanoic acid](/img/structure/B1681941.png)